molecular formula C24H23N5O B12173730 N-(3,3-diphenylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(3,3-diphenylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12173730
M. Wt: 397.5 g/mol
InChI Key: WAMQOHUIFUIZKO-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological activities, including anti-inflammatory, antiemetic, and antipsychotic properties. This particular compound is characterized by the presence of a tetrazole ring, which is often associated with bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Diphenylpropyl Group: This step involves the alkylation of the benzamide with 3,3-diphenylpropyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or tetrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or tetrazoles.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The diphenylpropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-diphenylpropyl)-3-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.

    N-(3,3-diphenylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)phenylacetamide: Contains a phenylacetamide group instead of a benzamide group.

Uniqueness

N-(3,3-diphenylpropyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the presence of the methyl-substituted tetrazole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C24H23N5O

Molecular Weight

397.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C24H23N5O/c1-18-26-27-28-29(18)22-14-8-13-21(17-22)24(30)25-16-15-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-14,17,23H,15-16H2,1H3,(H,25,30)

InChI Key

WAMQOHUIFUIZKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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